
2-Chloro-2',4'-difluoroacetophenone
Overview
Description
2-Chloro-2’,4’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its use in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2’,4’-difluoroacetophenone can be synthesized through several methods. One common approach involves the chlorination and fluorination of acetophenone derivatives. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a fluorinating agent like hydrogen fluoride (HF) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-2’,4’-difluoroacetophenone often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones .
Scientific Research Applications
Chemistry
CDFA serves as a crucial building block in organic synthesis, enabling the creation of complex molecules. Its unique structure allows for specific reactivity patterns that are exploited in various chemical reactions:
- Reagent in Reactions : Used in acylation reactions to produce other pharmaceutical compounds.
- Synthesis of Specialty Chemicals : Acts as a precursor in the synthesis of fluorinated compounds.
Biology
In biological research, CDFA has been investigated for its potential enzyme inhibition properties:
- Target Enzymes : Primarily inhibits protein tyrosine phosphatases (PTPs) such as SHP-1 and PTP1B, which are vital in cellular signaling pathways.
- Biological Mechanisms : Alters phosphorylation states of proteins, impacting cellular processes like growth and differentiation.
Medicine
The compound is explored for its therapeutic potential:
- Drug Development : Investigated as a candidate for drugs targeting diseases associated with dysregulated enzyme activity.
- Precursor for Pharmaceuticals : Utilized in synthesizing antifungal agents and other therapeutics.
Enzyme Inhibition Studies
Research indicates that CDFA effectively inhibits SHP-1 and PTP1B at low micromolar concentrations, suggesting its potential as a therapeutic agent in conditions characterized by overactive PTPs.
Antimicrobial Activity
Preliminary studies suggest that CDFA may exhibit antimicrobial properties, although further research is required to confirm its efficacy against specific pathogens.
Case Studies and Research Findings
Several studies have highlighted the biological activity and applications of CDFA:
-
Enzyme Inhibition Studies :
- A study demonstrated that CDFA effectively inhibited SHP-1 and PTP1B at low micromolar concentrations, suggesting its potential as a therapeutic agent in conditions where these enzymes are overactive.
-
Antimicrobial Research :
- Research is ongoing to evaluate the antimicrobial efficacy of CDFA against various pathogens.
-
Toxicological Assessments :
- Safety evaluations indicate that CDFA can cause severe skin burns and eye damage; therefore, appropriate handling precautions are essential.
Mechanism of Action
The mechanism of action of 2-Chloro-2’,4’-difluoroacetophenone involves its interaction with specific molecular targets. For instance, it has been tested for inhibition of protein tyrosine phosphatases SHP-1 and PTP1B, which are involved in various cellular signaling pathways. The compound’s reactivity is attributed to the presence of the chloro and fluoro substituents, which influence its electronic properties and reactivity .
Comparison with Similar Compounds
- 2-Chloroacetophenone
- 2-Bromo-2’,4’-difluoroacetophenone
- 2-Chloro-2,2-difluoroacetophenone
- 2,2’,4’-Trichloroacetophenone
Comparison: 2-Chloro-2’,4’-difluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. For example, 2-Chloro-2,2-difluoroacetophenone has two fluorine atoms on the same carbon, leading to different electronic effects and reactivity patterns .
Biological Activity
2-Chloro-2',4'-difluoroacetophenone (CDFA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.
- Chemical Formula : C₈H₅ClF₂O
- Molecular Weight : 190.57 g/mol
- CAS Number : 51336-94-8
This compound primarily targets protein tyrosine phosphatases (PTPs) , specifically SHP-1 and PTP1B. These enzymes play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism by dephosphorylating tyrosine residues on proteins.
Inhibition of Protein Tyrosine Phosphatases
- Target Enzymes : SHP-1 and PTP1B
- Mode of Action : CDFA inhibits these enzymes, leading to altered phosphorylation states of various proteins. This can result in significant changes in cellular signaling pathways associated with oncogenic transformation and cell growth regulation.
Enzyme Inhibition
Research indicates that CDFA exhibits notable enzyme inhibition properties. It has been shown to affect multiple biochemical pathways, which can be leveraged for therapeutic purposes:
- Cell Growth and Differentiation : By inhibiting SHP-1 and PTP1B, CDFA can influence pathways that control cell proliferation and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that CDFA may possess antimicrobial properties, although further investigations are necessary to elucidate its efficacy against specific pathogens.
Pharmacological Applications
CDFA is explored for various applications in drug development:
- Potential Drug Candidate : Its ability to inhibit key enzymes makes it a candidate for developing therapeutics targeting diseases linked with dysregulated phosphorylation processes.
- Precursor for Pharmaceuticals : CDFA is utilized in synthesizing other pharmaceutical compounds, including antifungal agents like fluconazole, which is derived from the compound through acylation reactions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of CDFA:
-
Enzyme Inhibition Studies :
- A study demonstrated that CDFA effectively inhibited SHP-1 and PTP1B at low micromolar concentrations, suggesting its potential as a therapeutic agent in conditions where these enzymes are overactive.
- Antimicrobial Research :
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
To understand the unique properties of CDFA, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Chloroacetophenone | Contains one chlorine atom | Moderate enzyme inhibition |
2-Bromo-2',4'-difluoroacetophenone | Similar structure with bromine instead of chlorine | Higher antibacterial activity |
2-Chloro-2,2-difluoroacetophenone | Two fluorine atoms on the same carbon | Enhanced reactivity |
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Drug Development : Further exploration into its pharmacokinetics and therapeutic potential could lead to new treatments for diseases related to enzyme dysregulation.
- Environmental Impact Studies : Understanding how environmental factors influence its stability and reactivity may provide insights into its safety profile in industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Chloro-2',4'-difluoroacetophenone?
A common approach involves starting with 2,2,2-trifluoroacetophenone. Through selective dechlorination using reagents like AlCl₃ or Zn/HCl, the trifluoromethyl group is converted to a difluorochloromethyl moiety. This method achieves high yields (>80%) and avoids ozone-depleting substances (ODS), making it environmentally preferable . Another route involves nucleophilic displacement, such as substituting chlorine in chloroacetophenone derivatives with fluorine using KF or CsF under controlled conditions .
Q. How is the compound characterized for purity and structural confirmation?
Key techniques include:
- Melting Point (mp) Analysis : 44–48°C (literature value) to assess purity .
- Spectroscopy : NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and functional groups. For example, the carbonyl (C=O) peak in IR (~1700 cm⁻¹) and fluorine coupling in ¹⁹F NMR .
- Chromatography : HPLC or GC-MS to quantify impurities (<2% by area normalization) .
Q. What safety precautions are critical when handling this compound?
The compound is classified as Acute Toxicity (Category 1 for inhalation, Category 3 for oral) . Key precautions:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store in airtight containers away from bases or nucleophiles due to reactive α-chloro ketone functionality .
- Dispose of waste via halogenated organic solvent protocols .
Advanced Research Questions
Q. How does this compound act as a difluorocarbene precursor?
Under basic conditions (e.g., KOH or K₂CO₃), the α-chloro group undergoes elimination to generate difluorocarbene (:CF₂). This reactive intermediate can insert into O–H bonds of phenols to form aryl difluoromethyl ethers. For example, reactions with phenol derivatives yield products with >70% efficiency, making it valuable for synthesizing fluorinated ethers .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The electron-withdrawing fluorine and chlorine substituents activate the carbonyl group, enhancing electrophilicity. DFT studies suggest the α-carbon becomes highly susceptible to nucleophilic attack (e.g., by acetate in SN₂ reactions). Steric effects from the 2',4'-difluoroaryl group influence regioselectivity, favoring substitutions at less hindered positions .
Q. How does its reactivity compare to structurally similar acetophenones?
- vs. 2,4-Difluoroacetophenone : The absence of the α-chloro group reduces electrophilicity, limiting carbene generation.
- vs. 4-Fluoro-2-hydroxyacetophenone : The hydroxyl group enables hydrogen bonding, altering solubility and reaction pathways (e.g., favoring esterification over carbene formation) .
- vs. 4’-(2,4-Difluorophenoxy)acetophenone : The phenoxy group increases steric bulk, slowing down nucleophilic substitutions .
Q. What role does it play in multi-step syntheses of complex molecules?
In the synthesis of SCH-59884, it serves as a key intermediate:
- Step 1 : Chlorine displacement by sodium acetate (NaOAc/NaI) forms an acetate ester .
- Step 2 : Wittig reaction with methylenetriphenylphosphorane yields allyl esters.
- Step 3 : Hydrolysis and asymmetric Sharpless epoxidation generate enantiomerically pure epoxides .
Q. What computational tools predict its reactivity in novel reactions?
Properties
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGBOCGGKLVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343185 | |
Record name | 2-Chloro-2',4'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-94-8 | |
Record name | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51336-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2',4'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(2,4-difluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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